molecular formula C11H21NO2 B7859051 Ethyl 1-isopropylpiperidine-4-carboxylate CAS No. 154348-17-1

Ethyl 1-isopropylpiperidine-4-carboxylate

Cat. No. B7859051
M. Wt: 199.29 g/mol
InChI Key: LUVKHTGJKFFLMR-UHFFFAOYSA-N
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Description

Ethyl 1-isopropylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-isopropylpiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-isopropylpiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in [4 + 2] annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high yields. This process is significant in the synthesis of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Solid Phase Peptide Synthesis : Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, another related compound, is used in solid phase peptide synthesis. It acts as a coupling reagent in conjunction with diisopropylcarbodiimide. This reagent plays a crucial role in reducing racemization during peptide synthesis (Robertson, Jiang, & Ramage, 1999).

  • Ethylene Biosynthesis Research : Ethylene biosynthesis research involves the study of metabolites and enzyme activities. Protocols for the analysis of ethylene biosynthesis components have been optimized for accuracy and efficiency. These studies do not directly mention Ethyl 1-isopropylpiperidine-4-carboxylate but are relevant in the broader context of carboxylate compounds in plant research (Bulens et al., 2011).

  • Drug Synthesis Intermediates : Ethyl 1,4-benzodioxan-2-carboxylate, a compound structurally related to Ethyl 1-isopropylpiperidine-4-carboxylate, is used as an intermediate in the production of the drug doxazosin mesylate. This highlights the role of such compounds in pharmaceutical synthesis (Kasture et al., 2005).

properties

IUPAC Name

ethyl 1-propan-2-ylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)10-5-7-12(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKHTGJKFFLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601139
Record name Ethyl 1-(propan-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-isopropylpiperidine-4-carboxylate

CAS RN

154348-17-1
Record name Ethyl 1-(propan-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethylpiperidine-4-carboxylate (1 eq) in methanol was added acetone (1 eq) and acetic acid (5%) and the resulting mixture was stirred for 2 h at ambient temperature. To it was then added sodium cyanoborohydride (1 eq) and continued stirring for 16 h. The mixture was then concentrated and to it was added sodium bicarbonate and was partitioned between ethyl acetate and water. The organic layer was dried with sodium sulfate and concentrated to yield ethyl-1-(methylethyl)piperidine-4-carboxylate. To this was then added concentrated hydrochloric acid and water (2:1) and the mixture was refluxed for 5 h. The resulting 1-(methylethyl)piperidine-4-carboxylic acid was then azeotroped with toluene. MS: MH+=172.
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Synthesis routes and methods II

Procedure details

An autoclave was charged with ethyl isonipecotate (50 g, 318.0 mmol), 10% Pd/C (5 g, 10 wt %), acetone (450 mL, 6.13 mol) and ethanol (100 mL). The autoclave was pressurized to 4.1 bar with H2, and the slurry was heated to 35° C. After 14 h the mixture was filtered, rinsed with acetone, and was concentrated to remove excess acetone. The crude material was taken on without any purification:
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Synthesis routes and methods III

Procedure details

Ethyl isonipecotate (3.2 g, 20 mmol, 1 eq) was combined with acetone (5.8 g, 100 mmol, 5 eq), sodium triacetoxyborohydride (10.5 g, 50 mmol, 2.5 eq) and 1,2-dichloroethane (200 mL). The reaction mixture was stirred at rt for 72 h. Saturated aqueous NaHCO3 was added, and the mixture was extracted with CH2Cl2. The organic extracts were dried, filtered through a silica gel pad, and concentrated in vacuo to provide 3.72 g (93%) of ethyl 1-(1-methylethyl)-4-piperidine carboxylate as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

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